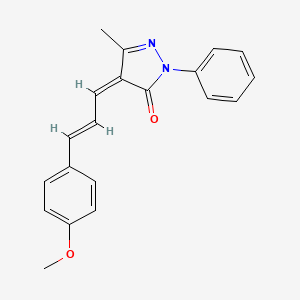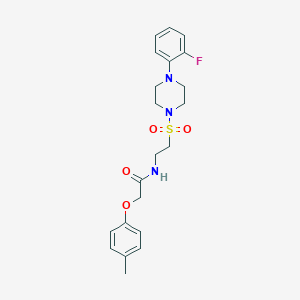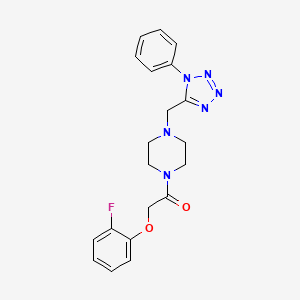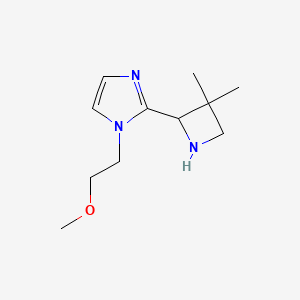
2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. In the first paper, the authors describe the synthesis of 4H-imidazole derivatives by reacting 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles. The reaction with 5,5-diethylbarbituric acid yields a 4H-imidazole derivative with an 80% yield, as confirmed by X-ray crystallography. Other heterocycles, such as isopropyl uracil-6-carboxylate and quinazolin-2,4 (1H, 3H)-dione, also react with the azirine to form corresponding 4H-imidazoles, with structures deduced from spectral data and degradation reactions .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activity. In the first paper, X-ray crystallography was used to establish the structure of the synthesized 4H-imidazole derivative. The paper also discusses the possible mechanisms for the formation of 4H-imidazoles, including the formation of a zwitterionic intermediate and subsequent ring opening and decarboxylation .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The first paper details the hydrolysis of an imidazole derivative to yield an α-ketoester derivative, which upon further reaction produces dimethyl oxalate and a trimethyl-imidazole compound. These reactions demonstrate the reactivity of the imidazole ring and its potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The second paper discusses the spectroscopic characterization of two newly synthesized imidazole derivatives, including IR, FT-Raman, and NMR spectra. Computational studies using density functional theory (DFT) were employed to investigate the local reactivity properties, molecular electrostatic potential, and other parameters. The study also includes molecular dynamics simulations to understand the interactions with water molecules. The results indicate that certain atoms in the molecules are more reactive and may be sites for electrophilic attack .
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Reactivity
- Imidazole derivatives, including the compound , have been synthesized and analyzed using spectroscopic methods and computational studies. These compounds exhibit specific reactive properties, with potential applications in various fields, including pharmacology and materials science. Their interaction with water molecules and reactivity sites for electrophilic attack have been particularly noted (Hossain et al., 2018).
Synthesis and Photochromism
- Research has been conducted on the synthesis of imidazole derivatives that demonstrate photochromism, a property where the compound changes color when exposed to light. This characteristic is significant for applications in optical materials and photonic devices (Bai et al., 2010).
Biological Activities
- The imidazole ring, a component of this compound, is known for its biological significance. Studies have shown that it possesses antimicrobial and anticancer activities, making it a valuable component in medicinal chemistry (Ramanathan, 2017).
Corrosion Inhibition
- Imidazole derivatives have been explored for their potential as corrosion inhibitors. Their ability to form stable complexes with certain materials can be utilized in industrial applications to protect metals from corrosion (Prashanth et al., 2021).
Molecular Docking and Dynamics
- The compound and its derivatives have been studied for their interaction with proteins, utilizing molecular docking and dynamics simulations. This research is vital for understanding the biological interactions of these compounds and their potential pharmaceutical applications (Thomas et al., 2018).
Eigenschaften
IUPAC Name |
2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2)8-13-9(11)10-12-4-5-14(10)6-7-15-3/h4-5,9,13H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLJUAQFYGGZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=NC=CN2CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

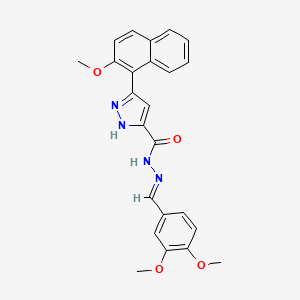

![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)
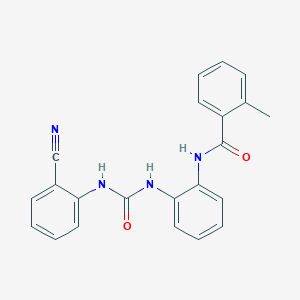
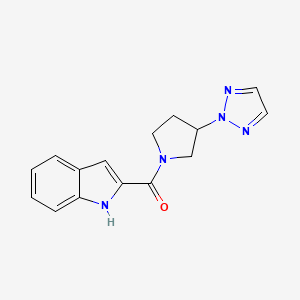



![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)

![3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500675.png)
